N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with trifluoromethyl groups at the 3 and 5 positions of the phenyl ring, a hydroxyl group at the 2 position, and a methoxy group at the 4 position. These functional groups contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-bis(trifluoromethyl)aniline and 2-hydroxy-4-methoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of the amide bond between the amine and carboxylic acid groups. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a thiourea core instead of a benzamide core.
3,5-Bis(trifluoromethyl)aniline: This compound lacks the hydroxyl and methoxy groups but retains the trifluoromethyl-substituted phenyl ring.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide is unique due to the combination of functional groups that confer distinct chemical properties and reactivity. The presence of both electron-withdrawing trifluoromethyl groups and electron-donating hydroxyl and methoxy groups creates a versatile compound with diverse applications in various fields.
Properties
CAS No. |
634184-94-4 |
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Molecular Formula |
C16H11F6NO3 |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C16H11F6NO3/c1-26-11-2-3-12(13(24)7-11)14(25)23-10-5-8(15(17,18)19)4-9(6-10)16(20,21)22/h2-7,24H,1H3,(H,23,25) |
InChI Key |
RDLRRKYQQGDBAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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